Incadronate
Description
Properties
IUPAC Name |
disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJAAWOSGCAFV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NNa2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Condensation : Cycloheptylamine reacts with triethyl orthoformate and dialkyl phosphite in the presence of 18-crown-6 and K₂CO₃.
-
Phosphorylation : The intermediate undergoes bisphosphorylation using triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) and triethyl phosphite.
-
Hydrolysis : The product is hydrolyzed to yield incadronic acid.
Table 1: Reaction Conditions for One-Pot Synthesis
| Entry | Substrate | Nu (eq.) | Temp. (°C) | Time (days) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3a | 1.2 | rt | 2 | 94 |
| 2 | 3b | 1.2 | rt | 3 | 74 |
| 3 | 3c | 1.2 | -10 | 2 | 93 |
This method achieves yields exceeding 90% under optimized conditions, with minimal byproduct formation.
Preparation of this compound Disodium Salt
Incadronic acid is neutralized with sodium hydroxide to form the disodium salt. Patents describe two approaches:
Table 2: Comparison of Neutralization Methods
| Parameter | Method A | Method B |
|---|---|---|
| Temperature (°C) | 25–30 | 20–50 |
| pH Range | 4.3–4.5 | 4.5–5.5 |
| Yield (%) | 85–90 | 75–80 |
| Purity (%) | >98 | >95 |
Method A offers higher yields due to precise pH control, while Method B avoids alkaline conditions, suitable for labile intermediates.
Formation of Calcium this compound Complexes
Calcium complexes enhance this compound’s stability and bioavailability. The preparation involves reacting incadronic acid with calcium salts under varying pH and temperature.
Procedure:
-
Mixing : Incadronic acid (0.03 mmol) and calcium chloride (0.03 mmol) are dissolved in 10 mL water.
-
pH Adjustment : HCl or NaOH is added to achieve pH 2–5.
-
Crystallization : The solution is heated at 20–150°C for 24–48 hours, yielding colorless crystals.
Table 3: Calcium Salt Screening for Complex Formation
| Calcium Salt | pH | Temp. (°C) | Time (h) | Crystal Morphology |
|---|---|---|---|---|
| CaCl₂ | 2 | 20 | 48 | Large transparent flakes |
| Ca(OH)₂ | 4 | 80 | 36 | Thin rectangular prisms |
| Ca(NO₃)₂ | 5 | 150 | 24 | Small regular crystals |
Higher temperatures reduce reaction time but may compromise crystal integrity.
Pharmaceutical Formulation via Fluidized-Bed Granulation
To ensure uniform drug distribution, this compound is formulated using fluidized-bed granulation.
Process:
-
Mixing : this compound sodium (1.0–2.5 mg), lactose, and polyvinyl pyrrolidone (PVP) are blended in a high-speed mixer.
-
Granulation : Water is sprayed into the mixture to form granules, which are dried and sieved.
-
Tableting/Capsuling : Granules are mixed with disintegrants (e.g., cross-linked PVP) and lubricants (e.g., stearic acid) before compression.
Table 4: Formulation Parameters for 1.0 mg Capsules
| Component | Quantity (mg) | Function |
|---|---|---|
| Na-Incadronate | 1.0 | Active ingredient |
| Lactose | 7934.76 | Filler |
| PVP | 202.50 | Binder |
| Cross-linked PVP | 562.50 | Disintegrant |
| Stearic acid | 180.00 | Lubricant |
This method achieves content uniformity within ±5% and dissolution rates exceeding 85% in 30 minutes.
Comparative Analysis of Methods
Efficiency and Scalability:
-
Synthetic Routes : One-pot synthesis offers the highest yield (93%) but requires specialized reagents.
-
Neutralization : Method A is preferred for industrial-scale production due to shorter reaction times.
-
Formulation : Fluidized-bed granulation ensures batch consistency but involves multi-step processing.
Chemical Reactions Analysis
Types of Reactions: Incadronate primarily undergoes reactions typical of bisphosphonates, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Complexation: this compound can form complexes with metal ions, which is significant for its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Complexation: Metal ions such as calcium or magnesium.
Major Products Formed:
Hydrolysis Products: Phosphoric acid derivatives.
Complexation Products: Metal-bisphosphonate complexes.
Scientific Research Applications
Treatment of Hypercalcemia of Malignancy
Incadronate has been investigated for its efficacy in treating hypercalcemia associated with malignancies. A Phase III study in Japan demonstrated that this compound significantly reduced corrected serum calcium levels in patients suffering from malignancy-associated hypercalcemia (MAH) .
Management of Bone Metastases
The compound has shown promise in managing bone metastases from various cancers, including myeloma and leukemia. Its ability to inhibit osteoclast-mediated bone resorption helps mitigate skeletal-related events (SREs) in patients with bone metastases .
Osteoporosis Treatment
This compound is also being explored for its potential benefits in osteoporosis management. The drug has demonstrated effectiveness in increasing bone mineral density (BMD) and reducing fracture risk, making it a candidate for long-term therapy in osteoporotic patients .
Efficacy Studies
A comprehensive review highlighted that this compound significantly improves outcomes for patients with conditions involving excessive bone resorption. In particular, it was noted that the drug could enhance osteocyte and osteoblast viability, thereby supporting bone health .
Table 1: Summary of Clinical Trials Involving this compound
| Study Reference | Condition Treated | Key Findings |
|---|---|---|
| Hypercalcemia | Reduced serum calcium levels significantly | |
| Osteoporosis | Increased BMD and reduced fracture risk | |
| Bone Metastases | Decreased incidence of SREs |
Case Reports
Several case reports have documented the successful use of this compound in patients with advanced malignancies experiencing severe hypercalcemia. These reports indicated rapid normalization of calcium levels following treatment initiation, underscoring the drug's effectiveness in acute settings.
Mechanism of Action
Incadronate exerts its effects by binding to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. The compound disrupts the function of osteoclasts by inhibiting the mevalonate pathway, specifically targeting enzymes such as farnesyl diphosphate synthase . This inhibition prevents the prenylation of GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .
Comparison with Similar Compounds
Comparison with Similar Bisphosphonates
Potency and Mechanisms of Action
Incadronate shares structural and functional similarities with other N-BPs, such as zoledronate, ibandronate, and pamidronate. However, its potency and mechanistic nuances differ:
- Potency : Zoledronate is ~2× more potent than this compound in inhibiting osteoclast proliferation . Newer compounds, such as 1,rac-6 and 11, exhibit IC50 values of 0.1 nM, surpassing both .
- Mechanistic Differences : While zoledronate and ibandronate primarily inhibit FPPS, this compound uniquely suppresses SQS, a key enzyme in cholesterol biosynthesis, in addition to blocking the mevalonate pathway . This dual action may explain its broader anti-resorptive and anti-tumor effects .
Clinical Efficacy
- Bone Metastasis : In breast cancer patients, this compound reduced bone pain (45% response rate) and tumor markers (56% reduction) with fewer renal side effects compared to pamidronate . Zoledronate, however, demonstrates superior efficacy in delaying skeletal-related events across cancers .
- Fracture Healing : High-dose this compound delays fracture healing but preserves long-term mechanical integrity, a trait shared with other bisphosphonates .
- Anti-Tumor Effects : this compound induces apoptosis in myeloma and prostate cancer cells via caspase-3 activation and focal adhesion kinase dephosphorylation . Zoledronate exhibits stronger FPPS inhibition, enhancing anti-tumor synergy with chemotherapy .
Structural and Functional Advantages
- Lipophilicity : this compound’s lipophilic nature enhances bone mineral affinity and intracellular uptake, improving SQS inhibition in macrophages and tumor cells .
Biological Activity
Incadronate, a second-generation bisphosphonate, is primarily used for its anti-resorptive properties in bone metabolism. It is particularly effective in treating conditions associated with excessive bone resorption, such as osteoporosis, hypercalcemia, and pain from bone metastases. This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, and clinical applications through various studies and case analyses.
This compound functions by inhibiting osteoclast activity, which is crucial for bone resorption. Upon administration, it accumulates in the bone and is taken up by mature osteoclasts, where it is converted into an inactive form. This process leads to a decrease in plasma calcium levels due to suppressed bone resorption .
Key Findings:
- Concentration in Bone : After intravenous administration, this compound concentrates significantly in the bone, demonstrating a long duration of action against hypercalcemia .
- Pharmacodynamic Model : A pharmacodynamic model was developed to analyze the relationship between this compound concentration in the bone and plasma calcium levels, confirming its efficacy in long-term antihypercalcemic therapy .
Long-term Treatment Effects
A three-year study involving beagles demonstrated significant suppression of trabecular activation rates (56% in low-dose and 67% in high-dose groups) without impairing mineralization. The study utilized microcomputed tomography (micro-CT) to assess changes in bone microarchitecture and mechanical properties .
Summary of Long-term Effects:
- Trabecular Bone Volume : Increased significantly in both treatment groups.
- Mechanical Strength : Enhanced vertebral strength observed in the high-dose group.
- Microdamage Accumulation : Noted increase in microdamage despite improved bone mass .
Comparative Efficacy with Other Bisphosphonates
This compound's effectiveness has been compared with other bisphosphonates like pamidronate. A meta-analysis indicated no significant differences between this compound and pamidronate regarding pain relief in patients with bone metastasis .
Table 1: Comparative Efficacy of this compound vs. Pamidronate
| Study | Treatment Group | Sample Size | Effectiveness Rate | Side Effects |
|---|---|---|---|---|
| Mo C et al. (2011) | This compound | 28 | 90% pain reduction | Fever (9 cases) |
| Liu ZH et al. (2014) | Pamidronate | 40 | 85% pain reduction | Fever (6 cases) |
| Wang L et al. (2003) | This compound | 23 | 88% pain reduction | Fever (11 cases) |
Case Study Overview
A notable case involved a 50-year-old female diagnosed with metastatic breast cancer who received this compound as part of her treatment regimen. The patient's response to treatment was monitored through regular assessments of serum calcium levels and overall quality of life indicators.
Key Outcomes:
- Pain Management : Significant reduction in pain levels post-treatment.
- Quality of Life : Improvement noted as per patient-reported outcomes.
Discussion on Side Effects
While this compound is generally well-tolerated, some patients experienced mild side effects such as fever and transient liver function abnormalities. However, these were less severe compared to other bisphosphonates .
Q & A
Q. What is the molecular mechanism by which Incadronate inhibits cancer cell migration and invasion?
this compound exerts its anti-migratory effects by blocking lysophosphatidic acid (LPA)-mediated activation of Rho GTPases, which are critical regulators of cytoskeletal dynamics and cell motility. This inhibition disrupts actin polymerization and reduces invasive potential in pancreatic cancer cells . Methodologically, researchers can validate this mechanism using Rho activity assays (e.g., G-LISA) and immunofluorescence to visualize cytoskeletal changes .
Q. How does this compound induce apoptosis in cancer cells, and what biomarkers are used to assess this effect?
this compound triggers apoptosis via mitochondrial pathways, evidenced by caspase-3/7 activation, DNA fragmentation, and changes in Bcl-2/Bax ratios. In vitro studies employ flow cytometry (Annexin V/PI staining) and Western blotting to quantify apoptotic markers . Researchers should also measure reactive oxygen species (ROS) levels, as this compound’s pro-apoptotic effects may correlate with oxidative stress .
Q. What are the key synthetic pathways for this compound, and how can purity be ensured during synthesis?
this compound is synthesized from cycloheptylamine, diethyl phosphite, and triethyl orthoformate through a two-step reaction. Critical quality control steps include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to ensure stoichiometric accuracy. Thermal analysis (e.g., DSC) further confirms stability .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in metastatic pancreatic cancer models?
Experimental design must address:
- Dosage optimization : Preclinical studies in mice suggest starting with intraperitoneal administration at 1–3 mg/kg, adjusted based on toxicity profiles .
- Endpoint selection : Quantify tumor burden via bioluminescence imaging and assess ascites volume as a metastasis marker .
- Control groups : Include untreated cohorts and bisphosphonate comparators (e.g., zoledronate) to isolate this compound-specific effects .
Q. What methodological strategies resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies may arise from variations in LPA receptor expression or drug bioavailability. To address this:
- Perform pharmacokinetic profiling to compare tissue-specific drug accumulation.
- Use isogenic cell lines with CRISPR-mediated LPA receptor knockouts to isolate pathway dependencies .
- Apply meta-analysis to aggregate data from multiple studies, controlling for variables like dosing schedules and tumor microenvironments .
Q. How can researchers ensure reproducibility when studying this compound’s anti-resorptive and anti-tumor effects?
- Standardize assays : Use identical cell lines (e.g., PANC-1 for pancreatic cancer) and validate protocols for migration (Boyden chamber) and bone resorption (pit formation assays) .
- Data transparency : Share raw datasets (e.g., apoptosis quantification, Rho activity) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What are the limitations of using 2D in vitro models to study this compound’s effects on tumor metastasis?
2D models lack the 3D extracellular matrix interactions critical for metastatic behavior. Researchers should complement these with:
- 3D spheroid assays to mimic tumor-stroma interactions.
- Organoid models derived from patient-derived xenografts (PDXs) for clinical relevance .
Methodological Guidance
Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical significance .
Q. How should researchers address ethical considerations in preclinical this compound studies?
- Follow ARRIVE guidelines for animal welfare, including humane endpoints and minimal sample sizes.
- Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .
Data Presentation and Reporting
Q. What visualization tools effectively communicate this compound’s dual anti-tumor and anti-resorptive effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
